molecular formula C16H13NO4 B5083149 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid

4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid

Cat. No.: B5083149
M. Wt: 283.28 g/mol
InChI Key: JHRGJUDRQJKHAB-UHFFFAOYSA-N
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Description

4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid is an organic compound that features a dibenzofuran moiety Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid typically involves the formation of the dibenzofuran core followed by functionalization. One common method involves the O-arylation of substituted phenols, followed by cyclization of diaryl ethers . Another approach is the use of substituted biphenyls, which are cyclized to form the dibenzofuran core . The reaction conditions often involve metal complex catalysis, such as palladium or copper catalysis .

Industrial Production Methods

Industrial production methods for dibenzofuran derivatives often involve large-scale O-arylation and cyclization reactions. These processes are optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens for halogenation, and butyl lithium for lithiation. Friedel-Crafts reactions typically use aluminum chloride as a catalyst .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation results in halogenated dibenzofuran derivatives, while Friedel-Crafts reactions can produce various substituted dibenzofurans .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dibenzofuran core provides stability and a platform for further functionalization, making it a versatile compound in various applications .

Properties

IUPAC Name

4-(dibenzofuran-3-ylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-15(7-8-16(19)20)17-10-5-6-12-11-3-1-2-4-13(11)21-14(12)9-10/h1-6,9H,7-8H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRGJUDRQJKHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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